molecular formula C18H32N2O4S4 B12086864 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

Cat. No.: B12086864
M. Wt: 468.7 g/mol
InChI Key: BRIQHAAPKWLODA-UHFFFAOYSA-N
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Description

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is a complex organic compound that features two 1,3-dithiane groups and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The synthesis of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate likely involves the protection of carbonyl groups followed by the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithianes undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate involves its interaction with molecular targets through its functional groups. The 1,3-dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The carbamate linkage can undergo hydrolysis or other transformations, leading to the release of active intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is unique due to its dual 1,3-dithiane groups and carbamate linkage, which provide it with distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

The compound 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound can be described by its structural formula, which includes multiple functional groups that may contribute to its biological properties. The presence of the dithiane moiety is particularly noteworthy, as it is known for its reactivity and potential pharmacological applications.

Research indicates that compounds containing dithiane groups may exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that dithiane derivatives can inhibit the growth of bacteria and fungi.
  • Insecticidal Activity : Compounds with similar structures have shown promise as insecticides, particularly against vectors like Aedes aegypti, which transmit diseases such as dengue and Zika virus .
  • Neuroprotective Effects : Dithianes have been explored for their potential in neuroprotection and treatment of neurodegenerative diseases .

Case Studies

  • Insecticidal Activity Against Aedes aegypti
    • A study investigated the larvicidal effects of various compounds against Aedes aegypti. The results showed that certain derivatives exhibited significant activity, with LC50 values indicating effective concentrations for pest control .
  • Neuroprotective Applications
    • Research on 1,2-dithiolane compounds highlighted their utility in modulating tyrosine kinases, suggesting potential therapeutic roles in neuroprotection and autoimmune diseases .

Comparative Biological Activity Table

Compound NameBiological ActivityLC50 (μM)Reference
Dithiane Derivative 1Insecticidal28.9 ± 5.6
Dithiane Derivative 2NeuroprotectiveN/A
Dithiane Derivative 3AntimicrobialN/A

Synthesis and Evaluation

The synthesis of This compound involves complex organic reactions that can be optimized for yield and purity. Various methods have been documented in the literature to enhance the efficiency of synthesizing dithiane derivatives .

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments have indicated that certain dithiane derivatives exhibit low cytotoxicity towards human cells at high concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Properties

Molecular Formula

C18H32N2O4S4

Molecular Weight

468.7 g/mol

IUPAC Name

1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C18H32N2O4S4/c21-17(23-13-15-25-9-5-10-26-15)19-7-3-1-2-4-8-20-18(22)24-14-16-27-11-6-12-28-16/h15-16H,1-14H2,(H,19,21)(H,20,22)

InChI Key

BRIQHAAPKWLODA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)COC(=O)NCCCCCCNC(=O)OCC2SCCCS2

Origin of Product

United States

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